4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C18H14ClN2O4S2. This compound is known for its unique chemical structure, which includes a chloro group, a phenylsulfamoyl group, and a benzenesulfonamide group. It is used in various scientific research fields due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Another method involves the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture, followed by reaction with benzenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamide derivatives .
Scientific Research Applications
4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-(N-phenethylsulfamoyl)phenyl)benzenesulfonamide: Similar structure but with a phenethyl group instead of a phenyl group.
N-(4-sec-butyl-phenyl)-4-chloro-benzenesulfonamide: Contains a sec-butyl group instead of a phenylsulfamoyl group.
Uniqueness
4-chloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H15ClN2O4S2 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O4S2/c19-14-6-10-17(11-7-14)26(22,23)21-16-8-12-18(13-9-16)27(24,25)20-15-4-2-1-3-5-15/h1-13,20-21H |
InChI Key |
VHZJQBWKXBKGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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